2-Fluoro-4-nitrotoluene

Regioselectivity Nitration Process Chemistry

2-Fluoro-4-nitrotoluene (2-F-4-NT) is a disubstituted aromatic compound bearing a fluorine atom at the ortho position and a nitro group at the para position relative to the methyl substituent on a toluene core. With the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol, it exists at ambient temperature as a pale-yellow to light-brown crystalline solid exhibiting a melting point range of 31–35 °C.

Molecular Formula C7H6FNO2
Molecular Weight 155.13 g/mol
CAS No. 1427-07-2
Cat. No. B045272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-4-nitrotoluene
CAS1427-07-2
Synonyms2-Fluoro-1-methyl-4-nitrobenzene;  3-Fluoro-4-methylnitrobenzene;  NSC 60724
Molecular FormulaC7H6FNO2
Molecular Weight155.13 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])F
InChIInChI=1S/C7H6FNO2/c1-5-2-3-6(9(10)11)4-7(5)8/h2-4H,1H3
InChIKeyWIQISTBTOQNVCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-4-nitrotoluene (CAS 1427-07-2): Core Identity and Procurement Relevance for Fluorinated Nitroaromatic Intermediates


2-Fluoro-4-nitrotoluene (2-F-4-NT) is a disubstituted aromatic compound bearing a fluorine atom at the ortho position and a nitro group at the para position relative to the methyl substituent on a toluene core [1]. With the molecular formula C₇H₆FNO₂ and a molecular weight of 155.13 g/mol, it exists at ambient temperature as a pale-yellow to light-brown crystalline solid exhibiting a melting point range of 31–35 °C [1]. This compound serves as a strategic fluorinated nitroaromatic building block in organic synthesis, occupying a specific regioisomeric space—the 2‑fluoro‑4‑nitro substitution pattern—that is the minor isomer produced during direct electrophilic nitration of 2‑fluorotoluene [2]. Procurement decisions involving 2‑F‑4‑NT are therefore distinguished from purchases of its predominant regioisomer (2‑fluoro‑5‑nitrotoluene) by considerations of synthetic accessibility, regiochemical purity, and downstream functionalization pathways.

Why 2-Fluoro-4-nitrotoluene Cannot Be Interchanged with Its Closest Regioisomers or Halo-Analogs Without Experimental Validation


Although 2‑fluoro‑4‑nitrotoluene shares an identical molecular formula (C₇H₆FNO₂) with its regioisomer 2‑fluoro‑5‑nitrotoluene, the two compounds exhibit fundamentally different regiochemistry that dictates their reactivity and the types of downstream products accessible [1]. The relative positions of the electron‑withdrawing nitro and fluorine substituents govern regioselectivity in further electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross‑coupling reactions [2]. Moreover, replacing fluorine with chlorine (2‑chloro‑4‑nitrotoluene) alters both the steric profile and the electronic nature of the aromatic ring: the C–F bond is shorter, stronger, and more resistant to metabolic cleavage than the C–Cl bond, which is decisive in pharmaceutical lead optimization where fluorine is employed as a bioisostere [2]. The scarcity of the 2‑fluoro‑4‑nitro isomer in direct nitration product mixtures—approximately 10% versus 90% for the 5‑nitro isomer—further implies that procurement of the pure 4‑nitro isomer requires either rigorous separation from the dominant regioisomer or alternative synthetic strategies, making sourcing a differentiated decision [1].

Quantitative Head-to-Head Differentiation: Where 2-Fluoro-4-nitrotoluene Stands Versus Its Closest Comparators


Regioselectivity in Electrophilic Nitration: 2‑Fluoro‑4‑nitrotoluene as the Minor Isomer (10%) Versus 2‑Fluoro‑5‑nitrotoluene (90%)

Under zeolite β‑catalyzed nitration conditions with nitric acid and acetic anhydride, 2‑fluorotoluene yields mononitro products in 96% total yield, of which 90% is 2‑fluoro‑5‑nitrotoluene and only 10% is 2‑fluoro‑4‑nitrotoluene [1]. Solid‑acid‑catalyzed nitration with 70% HNO₃ at 90 °C shows 55% conversion of 2‑fluorotoluene with 90% selectivity toward 2‑fluoro‑5‑nitrotoluene, confirming the consistent preference for the 5‑nitro regioisomer across catalytic systems [2]. This 9‑fold excess of the 5‑nitro isomer means that obtaining pure 2‑fluoro‑4‑nitrotoluene from direct nitration requires efficient separation or alternative synthetic approaches, directly affecting its commercial availability, cost, and achievable regioisomeric purity.

Regioselectivity Nitration Process Chemistry

Downstream Synthetic Utility: Validated Oxidation Yields to 2‑Fluoro‑4‑nitrobenzoic Acid Versus Alternative Precursors

A published synthesis demonstrates that oxidation of 2‑fluoro‑4‑nitrotoluene with potassium permanganate in the presence of a phase‑transfer catalyst furnishes 2‑fluoro‑4‑nitrobenzoic acid in 74% isolated yield [1]. The subsequent acid chloride formation and amination proceed in 95% yield, and final hydrogenation over Pd/C gives 4‑amino‑2‑fluoro‑N‑methyl‑benzamide in 98% yield, providing a three‑step sequence with an overall yield of approximately 69% [1]. While the oxidation of 2‑fluoro‑5‑nitrotoluene to the corresponding 5‑nitrobenzoic acid derivative is chemically feasible, the resultant 2‑fluoro‑5‑nitrobenzoic acid positions the carboxyl group meta to the nitro substituent, generating a different electronic architecture that is not interchangeable for the synthesis of N‑methyl‑2‑fluoro‑4‑aminobenzamide scaffolds [1]. No head‑to‑head oxidation yield comparison with 2‑fluoro‑5‑nitrotoluene under identical conditions was identified in the primary literature.

Oxidation Synthetic Intermediates Carboxylic Acids

Commercial Purity Grade Differentiation: ≥98% Standard Grade Versus ≥99% Pharmaceutical‑Grade 2‑Fluoro‑4‑nitrotoluene

Market analysis and manufacturer specifications indicate that 2‑fluoro‑4‑nitrotoluene is supplied in two principal purity tiers: a standard 98% grade (purity ≥98% by GC) and a high‑purity grade exceeding 99% [1][2]. The ≥99% purity grade is reported to dominate the pharmaceutical intermediates segment due to stringent regulatory requirements [1]. In comparison, the regioisomer 2‑fluoro‑5‑nitrotoluene is also available at ≥98% purity from multiple suppliers , making the purity grade not a unique differentiator for 2‑F‑4‑NT per se, but the availability of ≥99% pharmaceutical‑grade material specifically for the 4‑nitro isomer addresses the needs of GMP‑adjacent synthesis programs. No published data directly comparing trace impurity profiles (e.g., regioisomeric contamination levels) between the two isomers from the same manufacturer were identified.

Purity Pharmaceutical Intermediates Quality Control

Differential Melting Point as a Purity and Handling Indicator: 2‑Fluoro‑4‑nitrotoluene (33 °C) Versus 2‑Fluoro‑5‑nitrotoluene (38–41 °C)

The melting point of 2‑fluoro‑4‑nitrotoluene is reported as 33 °C (supplier specification) with a literature range of 31–35 °C, while the regioisomer 2‑fluoro‑5‑nitrotoluene exhibits a melting point of 38–41 °C [1]. This approximately 5–8 °C depression in melting point for the 4‑nitro isomer is consistent with the less symmetric molecular packing expected from the para‑disubstituted arrangement compared to the meta‑disubstituted 5‑nitro isomer. This difference serves as a rapid, low‑cost identity and purity verification tool: contamination of 2‑fluoro‑4‑nitrotoluene with the 5‑nitro isomer would elevate the observed melting point, providing a simple quality‑control metric without requiring chromatographic analysis.

Physical Properties Melting Point Solid‑State Characterization

Validated Intermediate in Antimicrobial Oxazolidinone Synthesis: Specific Pathway Role of 2‑Fluoro‑4‑nitrotoluene

2‑Fluoro‑4‑nitrotoluene serves as a documented starting material (intermediate I) in a published synthetic route to oxazolidinone antibacterial agents, where it undergoes condensation with paraformaldehyde, nitro reduction, pyrrole protection, and cyclization to form oxetane‑containing oxazolidinone derivatives [1]. In a separate patent‑documented process (US 7,875,728 B2), 2‑fluoro‑4‑nitrotoluene is employed in a radical bromination–amination sequence yielding morpholine derivatives in 30% overall yield over two steps [2]. These pathways exploit the specific ortho‑fluoro‑para‑nitro substitution pattern: the nitro group serves as a handle for reduction to aniline, while the fluorine atom remains intact as a bioisosteric substituent in the final pharmacophore [1][2]. The regioisomer 2‑fluoro‑5‑nitrotoluene would place the derived amino group at a different position, yielding a structurally non‑equivalent pharmacophore that cannot serve as a substitute in these specific synthetic schemes.

Drug Synthesis Oxazolidinone Antibacterial

Optimal Procurement and Application Scenarios for 2-Fluoro-4-nitrotoluene Based on Quantitative Differentiation Evidence


Synthesis of 2‑Fluoro‑4‑nitrobenzoic Acid and 4‑Amino‑2‑fluoro‑N‑methyl‑benzamide Intermediates

When the synthetic objective is 2‑fluoro‑4‑nitrobenzoic acid or its downstream amide derivatives, 2‑fluoro‑4‑nitrotoluene is the direct precursor of choice. The validated oxidation protocol using KMnO₄ with a phase‑transfer catalyst delivers the benzoic acid in 74% isolated yield, followed by chlorination/amination (95%) and Pd/C hydrogenation (98%) to afford the 4‑amino‑2‑fluoro‑N‑methyl‑benzamide scaffold [1]. Competing routes starting from 2‑fluoro‑5‑nitrotoluene would yield a regioisomeric benzoic acid that cannot serve as a substitute for this specific pharmacophoric pattern [1].

Synthesis of Oxazolidinone Antibacterial Agents Requiring the 2‑Fluoro‑4‑amino Aromatic Core

Research groups pursuing oxazolidinone derivatives with C‑ring oxetane or thietane modifications require 2‑fluoro‑4‑nitrotoluene as the starting point for constructing the 2‑fluoro‑4‑aminophenyl intermediate. The published route proceeds through condensation, reduction, protection, cyclization, and deprotection steps to access the target oxazolidinone scaffold [1]. Substitution with the 5‑nitro regioisomer would shift the exocyclic amine attachment point, fundamentally altering the pharmacophore geometry and precluding direct comparison with published structure–activity relationship data [1].

Pharmaceutical Intermediate Procurement Requiring ≥99% Purity Grade

For pharmaceutical development programs operating under GMP‑adjacent quality systems, the ≥99% purity grade of 2‑fluoro‑4‑nitrotoluene reduces the burden of in‑house purification prior to use in regulated synthetic steps. This purity tier is specifically marketed for pharmaceutical applications, reflecting the commercial recognition that the 4‑nitro isomer's relatively low abundance in direct nitration product streams necessitates rigorous purification to achieve pharmaceutical‑grade specifications [1].

Quality Control Release Testing Using Melting Point as a Regioisomeric Purity Screen

The melting point differential of approximately 5–8 °C between 2‑fluoro‑4‑nitrotoluene (33 °C) and 2‑fluoro‑5‑nitrotoluene (38–41 °C) provides a cost‑effective, instrument‑free screening tool for incoming material acceptance [1]. A melting point falling within the 31–35 °C range supports the identity and regioisomeric integrity of the received batch, whereas an elevated melting point would signal contamination with the 5‑nitro isomer—a scenario of particular concern given the 9‑fold excess of the 5‑nitro isomer in direct nitration product mixtures [1][2].

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